molecular formula C20H19ClN2O3S B7877952 1-{[4-(4-chlorobenzyl)-4H-thieno[3,2-b]pyrrol-5-yl]carbonyl}piperidine-4-carboxylic acid

1-{[4-(4-chlorobenzyl)-4H-thieno[3,2-b]pyrrol-5-yl]carbonyl}piperidine-4-carboxylic acid

Cat. No.: B7877952
M. Wt: 402.9 g/mol
InChI Key: JVFNHKSESNNPPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[4-(4-chlorobenzyl)-4H-thieno[3,2-b]pyrrol-5-yl]carbonyl}piperidine-4-carboxylic acid is a complex organic compound with a unique structure that includes a thieno[3,2-b]pyrrole core, a piperidine ring, and a chlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(4-chlorobenzyl)-4H-thieno[3,2-b]pyrrol-5-yl]carbonyl}piperidine-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-b]pyrrole Core: This step involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, under acidic or basic conditions.

    Introduction of the Chlorobenzyl Group: This can be achieved through a nucleophilic substitution reaction, where the thieno[3,2-b]pyrrole intermediate reacts with 4-chlorobenzyl chloride in the presence of a base like potassium carbonate.

    Formation of the Piperidine Ring: The piperidine ring can be introduced through a cyclization reaction involving a suitable precursor, such as a 4-piperidone derivative.

    Coupling Reactions: The final step involves coupling the thieno[3,2-b]pyrrole intermediate with the piperidine derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-{[4-(4-chlorobenzyl)-4H-thieno[3,2-b]pyrrol-5-yl]carbonyl}piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-{[4-(4-chlorobenzyl)-4H-thieno[3,2-b]pyrrol-5-yl]carbonyl}piperidine-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its potential anti-inflammatory and anticancer properties.

    Biology: It is used in biological studies to investigate its effects on cellular pathways and its potential as a therapeutic agent.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Industry: It may be used in the synthesis of advanced materials or as an intermediate in the production of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-{[4-(4-chlorobenzyl)-4H-thieno[3,2-b]pyrrol-5-yl]carbonyl}piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit specific kinases involved in cell signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-{[4-(4-fluorobenzyl)-4H-thieno[3,2-b]pyrrol-5-yl]carbonyl}piperidine-4-carboxylic acid
  • 1-{[4-(4-methylbenzyl)-4H-thieno[3,2-b]pyrrol-5-yl]carbonyl}piperidine-4-carboxylic acid
  • 1-{[4-(4-bromobenzyl)-4H-thieno[3,2-b]pyrrol-5-yl]carbonyl}piperidine-4-carboxylic acid

Uniqueness

The uniqueness of 1-{[4-(4-chlorobenzyl)-4H-thieno[3,2-b]pyrrol-5-yl]carbonyl}piperidine-4-carboxylic acid lies in its specific substitution pattern and the presence of the chlorobenzyl group, which may confer distinct chemical and biological properties compared to its analogs. This unique structure may result in different binding affinities and selectivities for molecular targets, leading to varied biological activities.

Properties

IUPAC Name

1-[4-[(4-chlorophenyl)methyl]thieno[3,2-b]pyrrole-5-carbonyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3S/c21-15-3-1-13(2-4-15)12-23-16-7-10-27-18(16)11-17(23)19(24)22-8-5-14(6-9-22)20(25)26/h1-4,7,10-11,14H,5-6,8-9,12H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFNHKSESNNPPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)C2=CC3=C(N2CC4=CC=C(C=C4)Cl)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.